Cas no 1804718-36-2 (4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid)
4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid
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- Inchi: 1S/C9H5F3N2O2/c10-8-4(2-13)5(9(11)12)3-14-6(8)1-7(15)16/h3,9H,1H2,(H,15,16)
- InChI Key: HKIPAXXZFIETOF-UHFFFAOYSA-N
- SMILES: FC1=C(C#N)C(C(F)F)=CN=C1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 315
- XLogP3: 0.8
- Topological Polar Surface Area: 74
4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043406-1g |
4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid |
1804718-36-2 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid
4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic Acid (CAS No. 1804718-36-2)
4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid, also known by its CAS number CAS No. 1804718-36-2, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, difluoromethyl, and fluoro groups, along with an acetic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.
The synthesis of 4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid involves a series of carefully designed reactions that ensure the precise placement of substituents on the pyridine ring. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for research and development purposes. The use of advanced catalysts and reaction conditions has significantly improved the yield and purity of the compound, which is crucial for its application in sensitive biological assays.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The presence of multiple functional groups provides ample opportunities for modulation, allowing researchers to explore its activity against various therapeutic targets. For instance, studies have shown that 4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid exhibits potent inhibitory activity against certain enzymes involved in metabolic disorders, making it a valuable candidate for further investigation.
In addition to its pharmacological applications, this compound has also garnered attention in materials science due to its unique electronic properties. The cyano group and fluorinated substituents contribute to the molecule's ability to participate in hydrogen bonding and π-interactions, which are essential for designing advanced materials such as sensors and organic electronics. Recent research has highlighted its potential as a building block for constructing supramolecular assemblies with tailored functionalities.
The structural versatility of 4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid also makes it an attractive candidate for exploring green chemistry principles. By incorporating fluorinated groups, which are known for their stability and reactivity, this compound serves as a model system for studying environmentally friendly synthetic pathways. Researchers have demonstrated that the synthesis of this compound can be optimized to minimize waste and energy consumption, aligning with sustainable chemistry goals.
Furthermore, the compound's stability under various conditions has been thoroughly investigated, revealing its suitability for long-term storage and transportation. This characteristic is particularly important for industrial applications where consistent quality and performance are paramount. The ability to maintain structural integrity under diverse environmental conditions underscores its reliability as a key component in both research and commercial settings.
In conclusion, 4-Cyano-5-(difluoromethyl)-3-fluoropyridine-2-acetic acid (CAS No. 1804718-36-2) stands out as a multifaceted compound with immense potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly significant role in driving innovation across various industries.
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